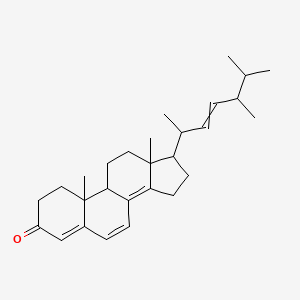

Ergosta-4,6,8(14),22-tetraen-3-one

Description

Contextualization within Natural Product Chemistry and Steroid Research

As a natural product, Ergosta-4,6,8(14),22-tetraen-3-one (B108213) is a member of the ergostanoid class of steroids. nih.govnih.govebi.ac.uk These compounds are derived from ergosterol (B1671047), a vital component of fungal cell membranes, analogous to cholesterol in animal cells. ontosight.aiwikipedia.org The study of such natural products is a cornerstone of medicinal chemistry, often leading to the discovery of novel therapeutic agents. researchgate.net this compound is characterized by a tetracyclic core and a distinctive pattern of four double bonds within its structure, which contributes to its biological properties. ontosight.ai

Historical Perspective on the Discovery and Initial Investigation of this compound

The history of this compound is intrinsically linked to the study of fungal metabolites. While a definitive first isolation is not clearly documented in readily available literature, early research into the chemical constituents of various fungi likely led to its identification. A significant early milestone in the study of this compound was the investigation into its biosynthesis, with a notable 1970 publication in the Journal of the American Chemical Society detailing the in vivo incorporation of a 1,4-dioxide in its formation. This research provided foundational knowledge on how the compound is produced in nature.

The compound has been identified as a metabolite of ergosterol in the mushroom Polyporus umbellatus. researchgate.net This fungus has a long history of use in traditional Chinese medicine, suggesting that humans have been indirectly interacting with this compound for centuries. mnhn.frmnhn.fr

Significance of this compound in Biomedical and Ecological Research

The scientific interest in this compound stems from its diverse biological activities. In biomedical research, it has shown potential in several areas:

Anticancer Activity: Studies have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. researchgate.netnih.gov Research on human hepatocellular carcinoma (HepG2) cells, for instance, has shown that the compound can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase. nih.gov More recent investigations have highlighted its potential in combating lung cancer. A 2024 study on a traditional rice beer starter culture from Tripura, India, identified this compound as a key bioactive compound with strong binding affinity to the HER-2 receptor, a protein implicated in aggressive lung cancers.

Immunomodulatory and Anti-inflammatory Effects: The compound has been noted for its immunomodulatory properties. researchgate.net Furthermore, it has been shown to inhibit the production of nitric oxide, a key mediator in inflammatory processes. mnhn.fr

Diuretic Properties: Research has also pointed to the diuretic effects of this compound, a property that aligns with the traditional use of fungi like Polyporus umbellatus for promoting urination. researchgate.netmnhn.fr

From an ecological perspective, this compound is a metabolite found in various wood-decomposing fungi, such as those from the Xylaria genus. nih.govnih.gov The production of such secondary metabolites by fungi plays a complex role in their interactions with their environment, including defense against other microorganisms.

Research Objectives and Scope of Academic Inquiry into this compound

Current academic research on this compound is multifaceted, with several key objectives:

Elucidation of Bioactivity Mechanisms: A primary focus is to understand the precise molecular mechanisms through which this compound exerts its anticancer, anti-inflammatory, and other biological effects. nih.gov

Biosynthesis and Chemical Synthesis: Researchers continue to investigate the biosynthetic pathways of this compound in various fungal species. Additionally, efforts are being made to develop efficient methods for its chemical synthesis to ensure a stable supply for research purposes. researchgate.net

Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body is crucial for its potential development as a therapeutic agent. Studies have been conducted on its interaction with human serum albumin, a key protein involved in drug transport in the bloodstream.

Screening for Novel Sources: Scientists are actively screening different natural sources, particularly various species of fungi, for the presence of this compound and related compounds. nih.govnih.gov

The methodologies employed in this research are diverse and include advanced spectroscopic techniques for structural elucidation (NMR, Mass Spectrometry, IR, and UV), chromatographic methods for separation and quantification (HPLC), molecular docking for predicting protein-ligand interactions, and a wide array of in vitro and in vivo assays to determine biological activity.

Properties

IUPAC Name |

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMXTYUHMBQQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Occurrence and Isolation Methodologies for Ergosta 4,6,8 14 ,22 Tetraen 3 One

Natural Biological Sources of Ergosta-4,6,8(14),22-tetraen-3-one (B108213)

The primary producers of this compound are fungal species, where it exists as a metabolite. ebi.ac.uk Its presence has been noted in a wide array of fungi, from common molds to medicinal mushrooms.

This compound is a widespread fungal metabolite. ebi.ac.ukpublish.csiro.au Research has identified its presence in extracts of rice infected with fungi from the genera Aspergillus, Penicillium, and Fusarium. publish.csiro.au It has also been isolated from the mycelia of Cordyceps sinensis, a fungus highly valued in traditional medicine. chemicalbook.comebi.ac.uk

The compound is a known constituent of several medicinal mushrooms. chemicalbook.com These include Polyporus umbellatus, from which it has been isolated and studied for its properties. researchgate.netnih.govingentaconnect.com Other documented fungal sources include Fulviformes fastuosus, Ganoderma applanatum, the endophytic fungus Biscogniauxia formosana, the lignin-degrading fungus Phanerochaete sordida YK-624, Pholiota adiposa, and Xylaria sp. researchgate.netd-nb.infomdpi.commdpi.comchemfaces.comresearchgate.net More recently, ten new derivatives of ergone (B1207531) were isolated from the deep-sea-derived fungus Aspergillus terreus YPGA10. nih.gov The widespread occurrence of this compound suggests that the biosynthetic pathways leading to its formation are common among fungi. publish.csiro.au

Table 1: Fungal Sources of this compound

| Fungal Genus/Species | Common Name/Context | Reference |

| Aspergillus sp. | Found on infected rice | publish.csiro.au |

| Penicillium sp. | Found on infected rice | publish.csiro.au |

| Fusarium sp. | Found on infected rice | publish.csiro.au |

| Cordyceps sinensis | Medicinal fungus | chemicalbook.comebi.ac.uk |

| Polyporus umbellatus | Medicinal mushroom | researchgate.netnih.gov |

| Fulviformes fastuosus | Mushroom | d-nb.info |

| Ganoderma applanatum | Artist's conk fungus | researchgate.netmdpi.com |

| Biscogniauxia formosana | Endophytic fungus | mdpi.com |

| Phanerochaete sordida | White-rot fungus | mdpi.com |

| Pholiota adiposa | Chestnut mushroom | mdpi.com |

| Xylaria sp. | Fungal genus | chemfaces.comresearchgate.net |

| Aspergillus terreus | Deep-sea-derived fungus | nih.gov |

| Papulaspora immersa | Endophytic fungus | nih.gov |

While primarily a fungal metabolite, this compound has been isolated from endophytic fungi that reside within plant tissues. For instance, it was a constituent of Papulaspora immersa, an endophyte isolated from the roots and leaves of Smallanthus sonchifolius, commonly known as Yacon. nih.gov Similarly, the producing fungus Biscogniauxia formosana was sourced from the bark of a Cinnamomum species. mdpi.com In these cases, the fungus is the producer of the compound, not the plant itself.

Advanced Chromatographic Techniques for Isolation and Purification of this compound

The isolation and purification of this compound from complex natural extracts rely on various advanced chromatographic methods. These techniques separate the compound based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of this compound. Several HPLC methods have been developed for its determination in biological samples.

One method established for quantifying the compound in Polyporus umbellatus utilizes an Inertsil ODS-3 column with a mobile phase of methanol-water (96:4) at a flow rate of 1.0 mL/min and UV detection at 350 nm. ingentaconnect.com This method demonstrated good linearity and an average recovery of 100.5%. ingentaconnect.com

For pharmacokinetic studies, a simple and specific HPLC method with dual-wavelength UV detection was developed to measure the compound in rat plasma. nih.gov This method employed an Inertsil ODS-3 column with a methanol-water (99:1, v/v) mobile phase. nih.gov The detection was set at 350 nm for ergone and 283 nm for the internal standard, ergosterol (B1671047). nih.gov The method proved to be reliable, with a mean extraction recovery exceeding 95%. nih.gov

Furthermore, a more sensitive method using HPLC-tandem mass spectrometry (HPLC-MS/MS) has been developed for its determination in rat plasma. nih.gov This technique uses a Zorbax SB-C18 column and allows for quantification in the nanogram per milliliter range, with a lower limit of detection of 1.5 ng/mL. nih.gov

Table 2: HPLC Methods for this compound Analysis

| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-UV | Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm) | Methanol-Water (96:4) | UV at 350 nm | Quantification in Polyporus umbellatus | ingentaconnect.com |

| HPLC-UV | Inertsil ODS-3 | Methanol-Water (99:1, v/v) | UV at 350 nm (ergone) & 283 nm (IS) | Pharmacokinetic study in rat plasma | nih.gov |

| HPLC-MS/MS | Zorbax SB-C18 (100 mm x 3.0 mm, 1.8 µm) | Methanol-0.1% aqueous formic acid (97:3, v/v) | APCI-MS/MS | Pharmacokinetic study in rat plasma | nih.gov |

Countercurrent chromatography (CCC) is a preparative liquid-liquid chromatographic technique well-suited for the isolation of natural products like sterols. nih.gov It avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. youtube.com CCC utilizes a biphasic solvent system and separates compounds based on their differential partitioning between the two liquid phases. nih.govyoutube.com While specific applications of CCC for the direct isolation of this compound are not extensively documented, its successful use in separating structurally similar sterols indicates its high potential for this purpose. nih.govnih.gov

In practice, the isolation of this compound often involves a combination of chromatographic techniques. Initial fractionation is frequently performed using silica (B1680970) gel column chromatography. researchgate.netmdpi.com This is followed by further purification steps, which may include preparative thin-layer chromatography (TLC) or reversed-phase column chromatography (RP-18). researchgate.netmdpi.com For example, the isolation from Biscogniauxia formosana involved a combination of silica gel, RP-18 column chromatography, and preparative TLC. mdpi.com

Extraction Protocols and Optimization for Maximizing Yield of this compound

The initial step in isolating this compound is its extraction from the source material. The choice of extraction solvent and method is critical for maximizing the yield.

Commonly, the fungal material is first defatted using a nonpolar solvent like chloroform (B151607) or hexane. publish.csiro.aumdpi.com Following this, the compound is extracted using a more polar solvent. Methanol (B129727) is frequently used, often in conjunction with ultrasound-assisted extraction, as demonstrated in the protocol for Polyporus umbellatus. ingentaconnect.com The extraction from the fungus Xylaria sp. also utilized a methanolic extract. chemfaces.com In another instance, the freeze-dried mycelium of Phanerochaete sordida was partitioned with hexane, ethyl acetate, and methanol to separate constituents. mdpi.com

Optimization of extraction parameters is key to achieving high yields. Studies on the related compound ergosterol from Pleurotus mushrooms have shown that factors like temperature, extraction time, and solvent composition significantly impact the outcome. researchgate.netnih.gov Techniques such as heat-assisted extraction (HAE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) have been compared to traditional Soxhlet extraction. researchgate.net For instance, the optimal conditions for HAE from Pleurotus ostreatus were found to be a temperature of 54.3 °C and a time of 150 minutes. nih.gov These optimization principles are directly applicable to the extraction of this compound to ensure maximum recovery from the fungal biomass.

Biosynthesis and Metabolic Pathways of Ergosta 4,6,8 14 ,22 Tetraen 3 One

Precursor Compounds and Early Stages of Ergosta-4,6,8(14),22-tetraen-3-one (B108213) Biosynthesis

The biosynthesis of this compound originates from the fundamental building blocks of acetyl-CoA, which enter the mevalonate (B85504) pathway to produce isoprenoid units. These units are sequentially assembled to form squalene (B77637), the precursor to all steroids. The cyclization of squalene leads to lanosterol (B1674476), a key intermediate that undergoes a series of demethylations, desaturations, and hydroxylations to yield ergosterol (B1671047), the primary sterol in most fungi nih.gov.

The immediate precursor to this compound is believed to be ergosterol peroxide. Evidence from studies on Penicillium rubrum has shown that this fungus metabolizes ergosterol peroxide, leading to the formation of this compound nih.gov. Ergosterol peroxide itself is formed from the photo-oxidation of ergosterol, a reaction that can be catalyzed by pigments within the fungus .

Table 1: Key Precursor Compounds in the Biosynthesis of this compound

| Precursor Compound | Role in the Biosynthetic Pathway |

| Acetyl-CoA | The fundamental building block for the mevalonate pathway. |

| Squalene | The linear precursor to all cyclic triterpenoids, including steroids. |

| Lanosterol | The initial sterol formed from the cyclization of squalene. |

| Ergosterol | The major fungal sterol and the direct precursor to ergosterol peroxide. |

| Ergosterol Peroxide | The immediate precursor that is converted to this compound. |

Enzymatic Steps and Gene Clusters Involved in this compound Formation

The formation of this compound from ergosterol peroxide involves specific enzymatic transformations. While the complete enzymatic cascade is not fully elucidated, the conversion likely involves a peroxidase-mediated reaction. In vitro studies using horseradish peroxidase have demonstrated the oxidation of ergosterol to ergosterol peroxide and other metabolites, including this compound . This suggests that peroxidases within the producing organisms could play a crucial role in this final biosynthetic step.

The genes responsible for the biosynthesis of secondary metabolites in fungi are often organized into biosynthetic gene clusters (BGCs). These clusters typically contain genes encoding the core biosynthetic enzymes, as well as tailoring enzymes, transporters, and regulatory factors semanticscholar.orgslu.se. While a specific BGC for this compound has not yet been identified, it is highly probable that the genes encoding the enzymes for its synthesis are located within such a cluster in the genomes of producing fungi like Penicillium species semanticscholar.orgslu.semdpi.com. The identification and characterization of this gene cluster would provide definitive insights into the enzymatic machinery responsible for its formation.

The broader ergosterol biosynthetic pathway is well-characterized and involves a series of enzymes encoded by the ERG genes. These enzymes are responsible for the conversion of lanosterol to ergosterol and are essential for fungal viability mdpi.com. The enzymes that catalyze the final steps to produce this compound would act on the ergosterol backbone.

Table 2: Putative Enzymatic Steps and Associated Genes in the Biosynthesis of this compound

| Biosynthetic Step | Putative Enzyme Class | Potential Gene Family |

| Acetyl-CoA to Squalene | Various enzymes of the mevalonate pathway | ERG genes (e.g., ERG10, ERG13, HMG1) |

| Squalene to Lanosterol | Squalene epoxidase, Lanosterol synthase | ERG1, ERG7 |

| Lanosterol to Ergosterol | Various demethylases, desaturases, reductases | ERG genes (e.g., ERG11, ERG24, ERG5, ERG4) |

| Ergosterol to Ergosterol Peroxide | Peroxidase/Oxygenase | - |

| Ergosterol Peroxide to this compound | Peroxidase | - |

Regulation of this compound Biosynthesis in Producing Organisms

The biosynthesis of secondary metabolites in fungi, including ergostane-type steroids, is tightly regulated at multiple levels to ensure their production occurs under appropriate physiological and environmental conditions. This regulation involves both pathway-specific and global regulatory factors.

In Penicillium species, the expression of secondary metabolite BGCs is often controlled by a pathway-specific transcription factor located within the cluster itself. Additionally, global regulators that respond to environmental cues such as nutrient availability (carbon and nitrogen sources), pH, and light play a crucial role in coordinating secondary metabolism mdpi.com.

The regulation of the core ergosterol pathway is well-studied and provides a model for how the biosynthesis of its derivatives might be controlled. In many fungi, the transcription of ERG genes is regulated by sterol regulatory element-binding proteins (SREBPs) and the Upc2 transcription factor, which respond to cellular sterol levels mdpi.com. When ergosterol levels are low, these factors are activated and upregulate the expression of the biosynthetic genes to restore homeostasis mdpi.commdpi.com. It is plausible that the biosynthesis of this compound is also influenced by these regulatory networks, potentially being triggered by an excess of its precursor, ergosterol, or by specific environmental stressors that induce secondary metabolism.

Table 3: Factors Influencing the Regulation of this compound Biosynthesis

| Regulatory Factor | Mode of Action |

| Pathway-specific Transcription Factors | Located within the BGC, these factors directly control the expression of the biosynthetic genes. |

| Global Regulators (e.g., CreA, PacC) | Respond to broad environmental signals like carbon source and pH to modulate secondary metabolism. |

| Sterol Regulatory Element-Binding Proteins (SREBPs) / Upc2 | Sense cellular sterol levels and regulate the expression of the core ergosterol biosynthetic pathway. |

| Environmental Cues (e.g., light, oxidative stress) | Can trigger the production of secondary metabolites as a defense or adaptation mechanism. |

Catabolic Pathways and Degradation of this compound in Biological Systems (Non-human)

Specific catabolic pathways for this compound in non-human biological systems have not been extensively studied. However, based on the known microbial degradation of other steroids, a general understanding of its likely fate can be inferred.

Steroids are generally hydrophobic and can persist in the environment, but various microorganisms, including bacteria and fungi, have evolved the enzymatic machinery to degrade them nih.govresearchgate.net. The degradation of the sterol core typically proceeds through a series of oxidative reactions that open the ring structures.

In bacteria, the degradation of steroids often involves the cleavage of the side chain and subsequent opening of the steroid rings through oxygenase-catalyzed reactions researchgate.net. Fungi are also known to metabolize steroids, often through hydroxylation reactions mediated by cytochrome P450 monooxygenases nih.gov. These initial modifications increase the polarity of the molecule, making it more susceptible to further degradation.

Given the structure of this compound, its catabolism in microorganisms would likely involve initial modifications to the side chain and the tetracyclic ring system. This could include hydroxylations, dehydrogenations, and eventual ring cleavage, leading to the formation of smaller, more readily metabolizable compounds that can enter central metabolic pathways.

Synthetic Strategies and Chemical Derivatization of Ergosta 4,6,8 14 ,22 Tetraen 3 One

Total Synthesis Approaches for Ergosta-4,6,8(14),22-tetraen-3-one (B108213) and its Analogs

Total synthesis provides a pathway to construct the molecule from basic chemical building blocks, offering the flexibility to create analogs with modified structures.

The ergostane (B1235598) skeleton is a tetracyclic system with multiple chiral centers, demanding a high degree of stereocontrol during its synthesis. rsc.org Strategies for constructing this core often involve multi-step sequences that build the rings sequentially or through convergent approaches. A key challenge lies in establishing the correct relative and absolute stereochemistry at each chiral center. For instance, the synthesis of related ergostane-type brassinosteroids has showcased methods for creating a full set of A-ring functionalities, which can be adapted for the synthesis of the ergostane core. nih.gov These methods often utilize readily available brassinosteroids and involve two to four standard chemical transformations to achieve the desired functionalities. nih.gov

Bio-inspired radical cyclization has also been employed to construct characteristic five-membered rings within the steroid nucleus. rsc.org For example, the cleavage of a C14–C15 bond via oxidation of an epoxide, followed by an acyl radical cyclization, can yield a cyclopentanone (B42830) intermediate. rsc.org This intermediate can then be stereoselectively hydrogenated to establish the desired stereochemistry. rsc.org

The introduction of the conjugated tetraene system at positions 4, 6, 8(14), and 22 is a critical and often challenging step in the synthesis of this compound. This specific arrangement of double bonds is crucial for the compound's biological activity. ontosight.ai

One common precursor for introducing unsaturation is ergosterol (B1671047), which naturally contains a diene system in the B-ring. researchgate.net Chemical synthesis from ergosterol has been reported with a 72% yield to produce "ergone," another name for this compound. researchgate.net The biosynthesis of this compound is thought to involve either direct dehydrogenation of ergosterol or metabolism of ergosterol peroxide. acs.org

Synthetic methodologies to create the tetraene system can involve a series of elimination and isomerization reactions. For example, the synthesis of (22E,24R)-ergosta-4,7-22-triene-3,6-dione and its derivatives has been achieved, providing insights into the formation of conjugated systems within the ergostane framework. acs.org

Semi-synthetic Modifications and Derivatization of this compound

Semi-synthesis, starting from a readily available natural product like ergosterol, is often a more practical approach for producing this compound and its derivatives. researchgate.netwikipedia.org

The ability to selectively modify specific positions on the steroid skeleton is crucial for creating a diverse range of analogs and for studying structure-activity relationships. The presence of various functional groups and reactive sites on the ergostane core allows for targeted chemical transformations.

For instance, the development of regioselective ortho-magnesiation of aryl azoles using a tailored magnesium amide base demonstrates a powerful tool for functionalizing specific positions on aromatic rings that might be part of a larger steroid derivative. nih.gov While not directly applied to this compound in the provided context, such methods highlight the potential for precise modifications.

In the context of ergosterol derivatives, regioselective tosylation at the equatorial C-2 hydroxy group, followed by heating in pyridine, has been used to yield specific unsaturated compounds. nih.gov This demonstrates the ability to target specific hydroxyl groups for functionalization.

The derivatization of this compound into esters, ethers, and conjugates can significantly alter its physicochemical properties and biological activity. These modifications are often aimed at improving solubility, bioavailability, or targeting specific biological pathways.

While specific examples of ester, ether, or conjugate preparation directly from this compound are not detailed in the provided search results, the synthesis of such derivatives from the parent compound, ergosterol, is well-documented. For example, a new benzyl (B1604629) ester and other ergosterol derivatives have been isolated from the fungus Gymnoascus reessii. nih.gov Furthermore, the protection of the 3β-hydroxyl group of ergosterol as a methoxymethyl ether has been shown to influence the products of bioconversion. nih.gov

The concept of creating conjugates is exemplified by the discovery of expansinine, a novel indole (B1671886) alkaloid–ergosteroid conjugate from an endophytic fungus. acs.org This highlights the natural occurrence of such hybrid molecules and suggests a potential avenue for synthetic exploration.

Chemoenzymatic Synthesis and Biotransformation of this compound

Chemoenzymatic synthesis and biotransformation offer environmentally friendly and highly selective alternatives to traditional chemical methods for the synthesis and modification of complex natural products.

The biosynthesis of this compound has been studied in Penicillium rubrum, where it was found that ergosterol peroxide is metabolized to form the final product. acs.orgnih.gov This suggests that enzymes within this fungus could be harnessed for the production of this compound.

Microbial biotransformation of ergosterol and its derivatives has been investigated as a route to obtain various steroids. For example, a strain of Mycobacterium sp. can convert ergosterol to androst-4-ene-3,17-dione, demonstrating its ability to perform several key transformations, including oxidation, isomerization, and side-chain degradation. nih.gov By protecting the 3β-hydroxyl group of ergosterol, the bioconversion can be directed to produce different products, such as 3-methoxymethoxy-androsta-5,7-diene-17-one. nih.gov

These findings indicate that specific enzymes or whole-cell systems could be employed for the targeted synthesis or modification of this compound, potentially offering a more efficient and sustainable manufacturing process.

Advanced Analytical Characterization in Research of Ergosta 4,6,8 14 ,22 Tetraen 3 One

Spectroscopic Methodologies for Elucidating Complex Structures of Ergosta-4,6,8(14),22-tetraen-3-one (B108213) Analogs

Spectroscopic techniques are indispensable for defining the molecular architecture of this compound and its analogs. These methods provide detailed information about the carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of complex molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons. Key signals for this compound include those for the vinyl protons in the conjugated system and the side chain, as well as the characteristic methyl group singlets. The ¹³C NMR spectrum reveals the number of carbon atoms and their hybridization state, with distinctive downfield signals for the carbonyl carbon (C-3) and the sp² carbons of the multiple double bonds. nih.gov

2D NMR Experiments: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity.

COSY (¹H-¹H Correlation): Identifies protons that are coupled to each other, allowing for the tracing of proton networks within the steroid rings and the side chain.

HSQC (¹H-¹³C One-Bond Correlation): Correlates protons directly attached to carbon atoms, aiding in the assignment of protonated carbons.

HMBC (¹H-¹³C Long-Range Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different structural fragments, such as linking the methyl groups to the steroid core and confirming the position of the carbonyl group and double bonds. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule, particularly at the ring junctions and for the side chain orientation.

The complete assignment of ¹H and ¹³C chemical shifts, achieved through these combined techniques, allows for a definitive structural elucidation and comparison with related known compounds. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Ergosterol (B1671047) Derivatives

Note: Data are hypothetical and representative for a conjugated steroidal ketone system. Actual values may vary based on solvent and specific analog structure.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which can provide structural clues. researchgate.net

The electron ionization (EI) mass spectrum of ergosterol derivatives typically shows a prominent molecular ion peak [M]⁺. Characteristic fragmentation involves the loss of the side chain and successive cleavages of the steroid rings. For this compound, fragmentation would likely involve cleavage of the C17-C20 bond, leading to ions representing the steroid nucleus and the side chain. nist.gov The complex conjugated double bond system in the B and C rings provides stability, influencing the fragmentation pathways.

Isotopic labeling is a powerful technique used in conjunction with MS to study metabolic pathways and reaction mechanisms. wikipedia.org By introducing stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) into a precursor molecule, researchers can track the atoms through the biosynthetic pathway leading to this compound. creative-proteomics.com This allows for the elucidation of how the molecule is constructed in a biological system. acs.org Labeled internal standards are also critical for accurate quantification in complex matrices using methods like LC-MS. sigmaaldrich.com

UV-Vis and IR spectroscopy provide valuable information about the functional groups and conjugated systems present in this compound.

UV-Vis Spectroscopy: The extensive conjugated system of this compound, which includes a Δ⁴-3-keto-6,8(14)-diene chromophore, results in strong absorption in the UV-Vis region. This property is useful for detection and quantification. The position of the maximum absorption wavelength (λmax) is characteristic of the extent and nature of the conjugated π-electron system. This fluorescence is noted as an advantage for its easy qualitative and quantitative analysis. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups within the molecule. academyart.edu The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. libretexts.org Because the carbonyl group is conjugated with a double bond (an α,β-unsaturated ketone), this absorption appears at a lower wavenumber (typically 1660-1685 cm⁻¹) compared to a saturated ketone (1715 cm⁻¹). orgchemboulder.comlibretexts.org Other characteristic bands include C-H stretching from alkyl groups (around 2850-3000 cm⁻¹) and C=C stretching from the multiple double bonds (around 1600-1650 cm⁻¹). nih.gov

Table 2: Characteristic Spectroscopic Data for this compound

Chiroptical Methods for Stereochemical Analysis of this compound

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing crucial information about the absolute configuration of stereocenters.

ORD and CD are powerful techniques for the stereochemical analysis of steroids. The shape and sign of the Cotton effect curves in ORD and CD spectra are highly sensitive to the stereochemistry of the molecule, particularly around the chromophores (the carbonyl group and the conjugated diene system).

For this compound, the n→π* electronic transition of the conjugated carbonyl group and the π→π* transitions of the extended diene system give rise to characteristic CD bands. By comparing the experimental CD spectrum with spectra of related compounds of known stereochemistry or with spectra predicted by computational calculations, the absolute configuration of the ring junctions and other stereocenters can be determined. nih.govresearchgate.net This is particularly important for confirming the natural configuration of the steroid.

Quantitative Analysis of this compound in Complex Biological Matrices (Non-human)

Accurate quantification of this compound in non-human biological matrices, such as fungal cultures or plant material, is essential for research into its biosynthesis and biological role. amanote.com Methodologies are often adapted from well-established protocols for the analysis of ergosterol, the primary fungal sterol. tandfonline.com

A typical workflow for quantitative analysis involves several steps:

Sample Preparation: The sample (e.g., fungal mycelia) is first lyophilized and ground.

Saponification: To release the sterol from its esterified forms and break down complex lipids, the sample is heated with a strong base, such as methanolic potassium hydroxide (B78521) (KOH). nih.govunirioja.es

Extraction: The non-saponifiable fraction containing the sterols is extracted into an organic solvent like n-hexane or pentane. acs.org

Purification: The extract may be purified using solid-phase extraction (SPE) to remove interfering compounds.

Chromatographic Analysis: The final extract is analyzed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method, leveraging the strong UV absorbance of the conjugated system of this compound. nih.gov

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can also be used, often after derivatization of the sterol to increase its volatility. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that provides both quantification and structural confirmation, making it ideal for analyzing low concentrations in complex matrices. nih.gov

Quantification is achieved by creating a calibration curve with an authentic standard of this compound. The use of an internal standard, ideally an isotopically labeled version of the analyte, is recommended to correct for losses during sample preparation and analysis.

Table 3: Methods for Quantitative Analysis of Sterols in Biological Matrices

Structure Activity Relationship Sar Studies of Ergosta 4,6,8 14 ,22 Tetraen 3 One and Its Analogs

Identification of Key Structural Features for Biological Activity

The biological activity of Ergosta-4,6,8(14),22-tetraen-3-one (B108213) is intrinsically linked to its unique tetracyclic steroidal nucleus and the specific arrangement of its functional groups. The core structure, an ergostane (B1235598) skeleton, provides the foundational scaffold for its interactions with biological targets. ebi.ac.uk Key features that are thought to contribute significantly to its bioactivity include:

The α,β-Unsaturated Ketone in the A-Ring: The 3-oxo-Δ(4) system is a common motif in bioactive steroids and is likely a critical feature for the activity of this compound. This Michael acceptor can potentially react with nucleophilic residues in biological targets, such as amino acid side chains in proteins.

The Conjugated Tetraene System: The extended system of conjugated double bonds at positions 4, 6, 8(14), and 22 is a distinctive feature. This system confers a specific three-dimensional shape and electronic properties to the molecule, which are likely crucial for receptor binding and subsequent biological response.

The Alkyl Side Chain at C-17: The nature of the side chain, including its length, branching, and the presence of the C22-C23 double bond, plays a vital role in modulating the compound's biological profile. Variations in the side chain can influence properties such as lipophilicity and steric interactions with target proteins.

Impact of A-Ring Modifications on Potency and Selectivity

While specific SAR studies detailing a wide range of A-ring modifications for this compound are not extensively documented in the public domain, general knowledge from related steroid chemistry allows for postulations on the impact of such changes. The α,β-unsaturated ketone in the A-ring is a prime target for modification to explore its role in potency and selectivity.

Hypothetical modifications could include:

Reduction of the 3-oxo group: Conversion to a hydroxyl group would eliminate the Michael acceptor functionality and could significantly alter the compound's binding mode and activity.

Saturation of the C4-C5 double bond: This would disrupt the conjugated system and change the planarity of the A-ring, likely impacting biological activity.

Introduction of substituents on the A-ring: The addition of functional groups at positions C-2 or C-4 could influence steric and electronic properties, potentially leading to enhanced potency or altered selectivity.

Further empirical studies are required to delineate the precise effects of these modifications.

Computational Chemistry and Molecular Modeling for SAR Elucidation

In the absence of extensive empirical SAR data, computational chemistry and molecular modeling serve as powerful tools to predict the biological activities of analogs and to understand the structural basis of their actions.

Docking Studies and Pharmacophore Mapping

Molecular docking simulations can be employed to predict the binding orientation and affinity of this compound and its hypothetical analogs within the active sites of relevant biological targets. For example, docking studies could be performed against the active sites of enzymes or receptors implicated in cancer or inflammation. One study has investigated the interaction of this compound with human serum albumin, identifying site I as the primary binding location, which is crucial for its pharmacokinetic behavior. researchgate.net

Pharmacophore mapping can identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for this compound would likely include a hydrogen bond acceptor (the 3-oxo group), hydrophobic regions (the steroid nucleus and alkyl side chain), and potentially a feature representing the shape and electronic nature of the tetraene system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) for a set of this compound analogs, a QSAR model could be developed to predict the activity of new, untested compounds. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising analogs.

While specific QSAR models for this compound and its analogs are not yet widely published, the structural and biological data available for this compound and related steroids provide a solid foundation for future QSAR studies.

Pre Clinical Pharmacological and Toxicological Investigations of Ergosta 4,6,8 14 ,22 Tetraen 3 One Non Human Models

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Detailed in vitro studies on the ADME profile of Ergosta-4,6,8(14),22-tetraen-3-one (B108213) in non-human systems are limited in publicly available scientific literature. However, some insights can be drawn from its chemical nature and related studies.

Membrane Permeability and Transport Mechanisms

Specific studies detailing the membrane permeability of this compound, for instance using Caco-2 cell monolayers, are not extensively reported. As a lipophilic steroid molecule, it is hypothesized to possess good passive diffusion characteristics across biological membranes. One study has suggested that the compound binds to human serum albumin, which would be a critical factor in its distribution and transport in the bloodstream biosynth.com. Further research is required to elucidate the specific transport mechanisms, including the potential involvement of uptake and efflux transporters like P-glycoprotein.

Metabolic Stability and Metabolite Identification in Hepatic Microsomes (Non-human)

Investigations into the metabolic stability of this compound in non-human hepatic microsomes (e.g., from rats or mice) and the comprehensive identification of its metabolites are not well-documented in available research. It is known to be a metabolite of ergosterol (B1671047), a primary sterol in fungi researchgate.net. This suggests that its metabolic pathways might be linked to ergosterol metabolism. A study involving the fungus Phanerochaete sordida identified ergosta-4,7,22-triene-3,6-dione and this compound as metabolites of ergosterol researchgate.net. Another study noted that upon UV irradiation, it can be transformed into several other compounds, including 6α,9α-epidioxy-14α-hydroperoxyergosta-4,7,22-trien-3-one researchgate.net. Understanding its metabolism by mammalian cytochrome P450 enzymes is essential for predicting its pharmacokinetic behavior and potential drug-drug interactions.

In Vivo Pharmacokinetics in Animal Models (Non-human)

Pharmacokinetic studies of this compound have been conducted in rats, providing valuable data on its behavior in a living organism.

Oral Bioavailability and Tissue Distribution

A study in male Sprague-Dawley rats investigated the pharmacokinetics of this compound after oral administration. While the absolute oral bioavailability has not been explicitly stated, the detection of the compound in plasma following oral dosing confirms its absorption from the gastrointestinal tract. Information regarding the specific tissue distribution of this compound in various organs and tissues of non-human models remains to be fully elucidated.

Excretion Pathways and Half-Life Determination

The primary routes of excretion for this compound and its metabolites in non-human models have not been definitively established. A study in rats determined the plasma concentration-time profile after a single oral dose, which is fundamental for determining its elimination half-life biosynth.com. The diuretic effect of this compound, observed in adrenalectomized rats, suggests that renal excretion may play a role researchgate.net. A study on adenine-induced chronic renal failure in rats utilized a UPLC Q-TOF/MS method to analyze the excretion pattern of low molecular mass metabolites in serum, which could indirectly inform on the clearance of the compound nih.govtargetmol.com.

The pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral dose are presented in the table below.

| Parameter | Value |

| Cmax (Maximum Concentration) | Data not available |

| Tmax (Time to Maximum Concentration) | Data not available |

| AUC (Area Under the Curve) | Data not available |

| Half-life (t1/2) | Data not available |

Note: Specific values for Cmax, Tmax, AUC, and half-life from the primary literature were not available in the searched resources, though a study describing the methodology for their determination in rats has been published.

Mechanistic Toxicology Studies in Non-human Systems

Toxicological investigations of this compound in non-human systems have primarily focused on its cytotoxic effects and its impact on renal function.

Several studies have demonstrated the cytotoxic activity of this compound against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on murine leukemia L-1210 cells researchgate.net. While many studies have focused on human cancer cell lines, the observed mechanisms, such as the induction of G2/M cell cycle arrest and apoptosis through the activation of caspases, provide a plausible framework for its action in non-human mammalian cells as well targetmol.comnih.govchemfaces.com.

In a rat model of aristolochic acid-induced nephropathy, this compound demonstrated protective effects against early renal injury chemfaces.comnih.govoup.comoup.com. Administration of the compound was found to suppress the elevation of blood urea (B33335) nitrogen (BUN) and creatinine, which are key markers of kidney damage oup.com. Histopathological examination of the kidneys from treated rats revealed fewer lesions compared to the untreated group oup.com. These findings suggest a potential therapeutic role in mitigating certain forms of kidney damage. A study on adenine-induced chronic renal failure in rats also pointed to the compound's ability to modulate metabolic perturbations associated with the disease nih.govtargetmol.com.

The table below summarizes the key findings from mechanistic toxicology studies in non-human systems.

| System/Model | Finding | Reference |

| Murine leukemia L-1210 cells | Exhibited significant cytotoxic effects. | researchgate.net |

| Rat model of aristolochic acid-induced nephropathy | Suppressed the elevation of blood urea nitrogen and creatinine. | oup.com |

| Rat model of aristolochic acid-induced nephropathy | Reduced the severity of kidney lesions observed in histopathological examinations. | oup.com |

| Rat model of adenine-induced chronic renal failure | Modulated metabolic perturbations related to amino acid and lecithin (B1663433) metabolism. | nih.govtargetmol.com |

| Adrenalectomized rats | Showed a diuretic effect by promoting the reversion of the urinary Na/K ratio. | researchgate.net |

Q & A

Q. What are the standard analytical methods for quantifying ergosta-4,6,8(14),22-tetraen-3-one in biological samples?

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are widely used. These methods offer sensitivity (detection limits as low as 0.1 ng/mL) and specificity, validated through linearity, precision, and recovery tests . For example, HPLC-FLD using cerium(III) as a fluorescent probe enables quantification in rat plasma, feces, and urine .

Q. Which natural sources are rich in this compound?

The compound is commonly isolated from medicinal fungi such as Polyporus umbellatus, Ganoderma atrum, and Pleurotus ostreatus. It is also present in Selaginella moellendorffii and Arnebia euchroma. Extraction typically involves solvent partitioning (e.g., cyclohexane, ethanol) followed by chromatographic purification (e.g., high-speed counter-current chromatography) .

Q. What foundational mechanisms underlie its cytotoxic activity in cancer cells?

this compound induces G2/M cell cycle arrest by downregulating cyclin B1 and CDK1, and triggers apoptosis via caspase-3/9 activation and BCL-2 protein inhibition. In HepG2 hepatocellular carcinoma cells, it increases reactive oxygen species (ROS), leading to mitochondrial dysfunction .

Advanced Research Questions

Q. How can researchers reconcile contradictory cytotoxicity data across studies?

Discrepancies in IC50 values (e.g., 19.3 µM in MDA-MB-231 vs. 24.2 µM in MCF-7 breast cancer cells) arise from variations in cell lines, culture conditions, and compound purity. Standardizing protocols (e.g., MTT assay duration, serum-free conditions) and validating purity via NMR or LC-MS are critical . Additionally, consider synergistic effects with other phytochemicals in crude extracts .

Q. What experimental designs are optimal for studying its nephroprotective effects?

Use adenine-induced chronic kidney disease (CKD) rat models to evaluate renal function markers (serum creatinine, urea) and urinary metabonomics via UPLC-Q-TOF/MS. Key pathways affected include tryptophan metabolism and the tricarboxylic acid cycle. Dose-response studies (e.g., 10–50 mg/kg/day) over 4–6 weeks are recommended .

Q. How can metabonomics enhance understanding of its therapeutic mechanisms?

UPLC-MS-based metabonomics identifies metabolic shifts in biofluids (e.g., elevated kynurenine in CKD rats) and tissues. Employ MSE data-independent acquisition for untargeted metabolite profiling. Data analysis tools like MassLynx i-FIT or SIMCA-P+ enable pathway mapping and biomarker discovery .

Q. What strategies improve bioavailability for in vivo applications?

Poor aqueous solubility limits absorption. Nanoformulations, such as polyethylene glycol (PEG)-liposomes or folate-functionalized nanoparticles, enhance stability and tumor-targeted delivery. Pharmacokinetic studies in rats show a 3.5-fold increase in half-life with liposomal encapsulation .

Q. How can researchers validate its role as a taxonomic marker in plant species discrimination?

Combine DNA barcoding (ITS2, trnL-F regions) with HPTLC fingerprinting. For Arnebia euchroma vs. Lithospermum erythrorhizon, HPTLC using silica gel 60 F254 plates with toluene-ethyl acetate-formic acid (7:3:0.1) effectively distinguishes this compound bands. Confirm via LC-DAD-ESI-MS .

Methodological Challenges

Q. What are the limitations of current isolation techniques, and how can they be addressed?

Traditional column chromatography is time-consuming and low-yield (e.g., 14 mg from 100 mg crude extract). Semi-preparative high-speed counter-current chromatography (HSCCC) with n-hexane-ethanol-water (6:5:1) improves purity (>99%) and throughput .

Q. How to design robust pharmacokinetic studies accounting for metabolic interferences?

Use stable isotope-labeled internal standards (e.g., deuterated ergone) to correct matrix effects in LC-MS. Collect serial blood samples up to 48 hours post-administration. Monitor fecal excretion to assess enterohepatic recirculation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.